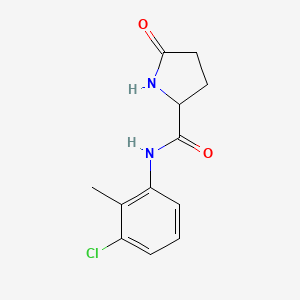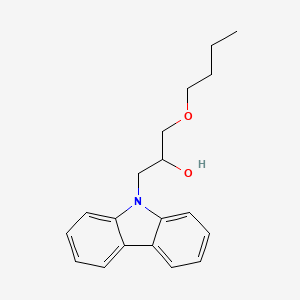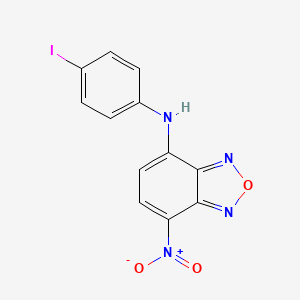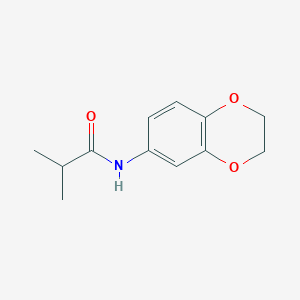
N-(3-chloro-2-methylphenyl)-5-oxoprolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-5-oxoprolinamide, also known as CMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPI is a proline analog that has been synthesized through various methods and has been studied extensively for its biochemical and physiological effects.
科学研究应用
Organic Synthesis and Drug Development
“N-(3-chloro-2-methylphenyl)-5-oxoprolinamide” serves as a precursor in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its structure is amenable to modifications that can lead to the development of new drugs with potential antibacterial activity . The presence of the chloro and methyl groups on the phenyl ring can influence the biological activity by altering the electrophilicity of the carbon in the C-Cl bond, which is a valuable trait in medicinal chemistry.
Antibacterial Agents
The compound has shown promise in the field of antibacterial research. Derivatives of this compound have been synthesized and tested for their efficacy against various bacterial strains. For instance, related compounds have demonstrated in vitro antibacterial activity against pathogens like Staphylococcus aureus and Chromobacterium violaceum, indicating the potential of “N-(3-chloro-2-methylphenyl)-5-oxoprolinamide” in this domain .
Urease Inhibition
Urease is an enzyme linked to several medical conditions, including kidney stone formation and peptic ulcers. “N-(3-chloro-2-methylphenyl)-5-oxoprolinamide” and its derivatives have been analyzed for their urease inhibitory properties. These studies are crucial for the development of new treatments for urease-related ailments .
Molecular Simulation
In computational chemistry, the compound’s derivatives are used in molecular simulations to understand their interactions at the atomic level. This helps in predicting the reactivity and binding affinity of these molecules, which is essential for drug design and discovery processes .
Antioxidant Properties
Research into the antioxidant properties of “N-(3-chloro-2-methylphenyl)-5-oxoprolinamide” derivatives could lead to the development of compounds that can mitigate oxidative stress. This is particularly relevant in the prevention of diseases that are exacerbated by oxidative damage .
Anti-inflammatory Applications
The compound’s framework is conducive to creating anti-inflammatory agents. By studying its mechanism of action and the biological pathways it affects, researchers can design new anti-inflammatory drugs that may have fewer side effects and improved efficacy compared to current medications .
作用机制
Target of Action
The primary target of N-(3-chloro-2-methylphenyl)-5-oxoprolinamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] , an enzyme found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway of the bacterium, making it a potential target for antimicrobial drugs.
Biochemical Pathways
The disruption of the fatty acid synthesis pathway has significant downstream effects. Fatty acids are key components of the bacterial cell wall and are involved in various metabolic processes. Therefore, the inhibition of this pathway can lead to the death of the bacterium .
Result of Action
The molecular and cellular effects of N-(3-chloro-2-methylphenyl)-5-oxoprolinamide’s action are the disruption of the fatty acid synthesis pathway and the subsequent death of the bacterium . This makes the compound a potential candidate for the development of new antimicrobial drugs.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-7-8(13)3-2-4-9(7)15-12(17)10-5-6-11(16)14-10/h2-4,10H,5-6H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSUDXBYEAMLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5229975.png)

![isopropyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5229995.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B5229999.png)

![1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate](/img/structure/B5230007.png)
![N-(4-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)acetamide](/img/structure/B5230015.png)

![N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B5230046.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B5230055.png)
![5-[(5-chloro-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B5230060.png)

![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-ethyl-4-piperidinamine](/img/structure/B5230079.png)
